4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide
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Overview
Description
4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfonamide-containing molecules. Examples are:
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-Methoxy-4-(1-propyn-1-yl)benzene
Uniqueness
What sets 4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O4S2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(NZ)-4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-12-4-6-13(7-5-12)25(21,22)19-16-18-15(20)14(24-16)9-11-3-2-8-17-10-11/h2-10H,1H3,(H,18,19,20)/b14-9+ |
InChI Key |
NDYSDUIXNJFSRL-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C\C3=CN=CC=C3)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
Origin of Product |
United States |
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